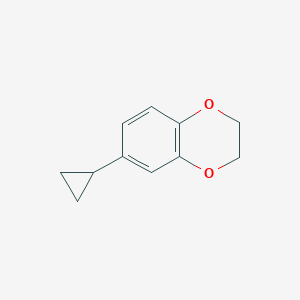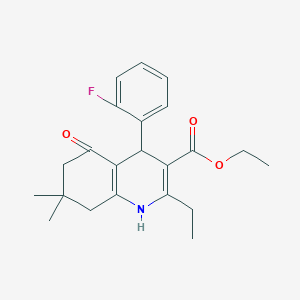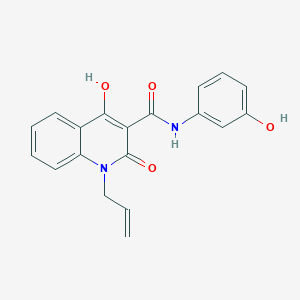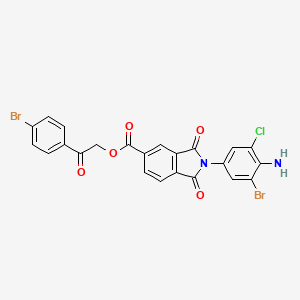![molecular formula C21H24N3+ B11700130 3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-2-ethyl-1-phenyl-1H-pyrazol-2-ium](/img/structure/B11700130.png)
3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-2-ethyl-1-phenyl-1H-pyrazol-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyrazolium core. The compound’s structure allows it to exhibit interesting photophysical and chemical properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
The synthesis of 3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach includes the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the phenyl ring or pyrazolium core are replaced by other substituents. .
Aplicaciones Científicas De Investigación
3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM exerts its effects is primarily through its ability to participate in intramolecular charge transfer (ICT) processes. The dimethylamino group acts as an electron donor, while the pyrazolium core serves as an electron acceptor. This electron transfer leads to the formation of an excited state with unique photophysical properties, which can be exploited in various applications .
Comparación Con Compuestos Similares
Similar compounds include:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound also contains a dimethylamino group and exhibits similar photophysical properties.
(E)-[4-(Dimethylamino)phenyl]-vinylquinoxalines: These compounds are used as precursors for nonlinear optical chromophores and share structural similarities with the target compound.
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Known for its efficiency in generating THz waves, this compound is structurally related and used in similar applications.
The uniqueness of 3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM lies in its specific combination of functional groups and the resulting photophysical properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C21H24N3+ |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
4-[(E)-2-(2-ethyl-1-phenylpyrazol-2-ium-3-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H24N3/c1-4-23-21(16-17-24(23)20-8-6-5-7-9-20)15-12-18-10-13-19(14-11-18)22(2)3/h5-17H,4H2,1-3H3/q+1 |
Clave InChI |
JJZZSBKQNVPHMP-UHFFFAOYSA-N |
SMILES isomérico |
CC[N+]1=C(C=CN1C2=CC=CC=C2)/C=C/C3=CC=C(C=C3)N(C)C |
SMILES canónico |
CC[N+]1=C(C=CN1C2=CC=CC=C2)C=CC3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide](/img/structure/B11700052.png)
![2-Chloro-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide](/img/structure/B11700054.png)

![(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide](/img/structure/B11700071.png)

![2-chloro-N'-[(4-chlorophenoxy)acetyl]benzohydrazide](/img/structure/B11700088.png)


![N'-[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700103.png)

![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11700109.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B11700113.png)

![methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11700135.png)
